Insulin glulisine

Catalog No.
S3350611
CAS No.
207748-29-6
M.F
C258H384N64O78S6
M. Wt
5823 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Insulin glulisine

CAS Number

207748-29-6

Product Name

Insulin glulisine

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C258H384N64O78S6

Molecular Weight

5823 g/mol

InChI

InChI=1S/C258H384N64O78S6/c1-29-132(23)206(313-193(338)105-260)253(394)317-205(131(21)22)250(391)289-160(75-83-200(348)349)219(360)283-157(71-79-190(264)335)223(364)308-184-117-404-405-118-185-244(385)305-179(112-324)241(382)295-164(90-124(7)8)227(368)296-170(97-141-53-61-147(329)62-54-141)230(371)284-156(70-78-189(263)334)220(361)291-163(89-123(5)6)225(366)285-159(74-82-199(346)347)222(363)303-176(103-191(265)336)236(377)299-172(99-143-57-65-149(331)66-58-143)233(374)309-183(243(384)304-177(256(397)398)104-192(266)337)116-403-402-115-182(215(356)273-108-194(339)278-154(72-80-197(342)343)218(359)281-152(51-42-86-271-258(267)268)213(354)272-109-195(340)279-168(95-139-46-36-32-37-47-139)229(370)298-169(96-140-48-38-33-39-49-140)232(373)300-173(100-144-59-67-150(332)68-60-144)239(380)320-209(136(27)327)255(396)322-87-43-52-187(322)247(388)286-161(76-84-201(350)351)224(365)321-210(137(28)328)257(399)400)311-251(392)204(130(19)20)316-237(378)166(92-126(11)12)293-231(372)171(98-142-55-63-148(330)64-56-142)297-226(367)162(88-122(3)4)290-211(352)134(25)277-216(357)158(73-81-198(344)345)288-249(390)203(129(17)18)315-238(379)167(93-127(13)14)294-235(376)175(102-146-107-270-121-276-146)302-240(381)178(111-323)280-196(341)110-274-214(355)181(114-401-406-119-186(310-245(184)386)246(387)319-208(135(26)326)254(395)306-180(113-325)242(383)318-207(133(24)30-2)252(393)312-185)307-228(369)165(91-125(9)10)292-234(375)174(101-145-106-269-120-275-145)301-221(362)155(69-77-188(262)333)282-217(358)153(50-40-41-85-259)287-248(389)202(128(15)16)314-212(353)151(261)94-138-44-34-31-35-45-138/h31-39,44-49,53-68,106-107,120-137,151-187,202-210,323-332H,29-30,40-43,50-52,69-105,108-119,259-261H2,1-28H3,(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H2,266,337)(H,269,275)(H,270,276)(H,272,354)(H,273,356)(H,274,355)(H,277,357)(H,278,339)(H,279,340)(H,280,341)(H,281,359)(H,282,358)(H,283,360)(H,284,371)(H,285,366)(H,286,388)(H,287,389)(H,288,390)(H,289,391)(H,290,352)(H,291,361)(H,292,375)(H,293,372)(H,294,376)(H,295,382)(H,296,368)(H,297,367)(H,298,370)(H,299,377)(H,300,373)(H,301,362)(H,302,381)(H,303,363)(H,304,384)(H,305,385)(H,306,395)(H,307,369)(H,308,364)(H,309,374)(H,310,386)(H,311,392)(H,312,393)(H,313,338)(H,314,353)(H,315,379)(H,316,378)(H,317,394)(H,318,383)(H,319,387)(H,320,380)(H,321,365)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,397,398)(H,399,400)(H4,267,268,271)/t132-,133-,134-,135+,136+,137+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,202-,203-,204-,205-,206-,207-,208-,209-,210-/m0/s1

InChI Key

RCHHVVGSTHAVPF-ZPHPLDECSA-N

Synonyms

Apidra, B3-lysyl-B29-glutamylinsulin, glulisine insulin, insulin glulisine, insulin, Lys(B3)-Glu(B29)-, insulin, lysyl(B3)-glutamyl(B29)-

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN

Description

The exact mass of the compound Insulin glulisine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pancreatic Hormones - Insulins - Proinsulin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Drugs used in diabetes -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Insulin glulisine is a rapid-acting insulin analog designed to improve glycemic control in individuals with diabetes mellitus, particularly those with Type 1 and Type 2 diabetes. It is marketed under the brand name Apidra and is administered via subcutaneous or intravenous routes. The compound is distinguished from human insulin by two amino acid substitutions: asparagine at position B3 is replaced with lysine, and lysine at position B29 is replaced with glutamic acid. These modifications reduce the tendency of insulin glulisine to form hexamers, which allows for faster absorption and a more rapid onset of action compared to regular human insulin .

Insulin glulisine undergoes several biochemical interactions upon administration. When injected, it binds to the insulin receptor, a heterotetrameric protein that activates intracellular signaling pathways essential for glucose metabolism. The binding triggers autophosphorylation of the receptor and subsequent phosphorylation of insulin receptor substrates, leading to the activation of downstream signaling molecules such as phosphoinositide 3-kinase and Akt. This cascade promotes glucose uptake in muscle and adipose tissues while inhibiting hepatic glucose production .

The primary biological activity of insulin glulisine is its ability to lower blood glucose levels. It does so by facilitating the uptake of glucose into cells, particularly in skeletal muscle and adipose tissue, while simultaneously inhibiting gluconeogenesis in the liver. Insulin glulisine has a rapid onset of action (approximately 10-20 minutes post-injection) and a shorter duration of effect compared to regular human insulin, making it particularly effective for managing postprandial hyperglycemia .

Insulin glulisine is produced through recombinant DNA technology using a non-pathogenic strain of Escherichia coli (K12). The process involves inserting the gene coding for insulin glulisine into the bacterial DNA, allowing the bacteria to produce the insulin analog. After fermentation, the insulin is extracted and purified through various biochemical techniques to ensure its safety and efficacy before formulation into injectable solutions .

Insulin glulisine is primarily used for:

  • Management of Diabetes Mellitus: It helps control blood sugar levels in patients with Type 1 and Type 2 diabetes.
  • Postprandial Glucose Control: Due to its rapid action, it is particularly useful for managing blood glucose spikes after meals.
  • Flexible Dosing Regimens: Its quick onset allows for more flexible timing of administration relative to meals compared to longer-acting insulins .

Insulin glulisine can interact with various substances that may enhance or diminish its glucose-lowering effects. For instance, certain oral hypoglycemic agents may have synergistic effects when used concurrently with insulin glulisine. Additionally, conditions such as renal impairment can alter insulin requirements; patients may need lower doses due to decreased renal clearance of insulin .

Adverse reactions include hypoglycemia, which can occur if doses are not adjusted appropriately during changes in diet or exercise levels. Severe allergic reactions are also possible but rare .

Insulin glulisine belongs to a class of rapid-acting insulins that includes other analogs such as:

  • Insulin lispro: Similar in structure but differs at positions B28 and B29.
  • Insulin aspart: Another rapid-acting analog with a different amino acid substitution at position B28.
CompoundAmino Acid SubstitutionsOnset of ActionDuration of Action
Insulin glulisineB3: Asparagine → Lysine; B29: Lysine → Glutamic Acid~10-20 minutes~3-5 hours
Insulin lisproB28: Proline → Lysine; B29: Lysine → Proline~15 minutes~3-5 hours
Insulin aspartB28: Proline → Aspartic Acid~10-20 minutes~3-5 hours

Uniqueness

Insulin glulisine's unique amino acid substitutions provide it with a faster absorption profile compared to both insulin lispro and insulin aspart, making it particularly effective for immediate postprandial control. Its pharmacokinetic properties allow for more precise management of blood glucose levels shortly after meals .

Amino Acid Substitution Strategy at B3 and B29 Positions

Insulin glulisine represents a significant advancement in rapid-acting insulin analogue design through strategic amino acid substitutions at critical positions within the B-chain [1] [5]. The molecular engineering approach involves the replacement of asparagine at position B3 with lysine and the substitution of lysine at position B29 with glutamic acid [1] [2]. This dual amino acid modification strategy fundamentally alters the physicochemical properties of the insulin molecule, with the chemical designation being 3B-lysine-29B-glutamic acid-human insulin [4] [20].

The molecular formula of insulin glulisine is C258H384N64O78S6 with a molecular weight of 5823 daltons [12] [20] [23]. The strategic positioning of these substitutions directly impacts the self-association behavior of insulin molecules, with the B3 lysine substitution introducing a positively charged residue that creates electrostatic repulsion with neighboring molecules [1] [3]. Conversely, the B29 glutamic acid substitution replaces a positively charged lysine with a negatively charged glutamic acid, resulting in a formal addition of negative charge and contributing to a decrease in the isoelectric point from 5.5 in human insulin to 5.1 in insulin glulisine [1] [18].

The crystallographic analysis reveals distinct electron density characteristics for these substituted residues [1]. The B3 lysine NZ atom shows only weak electron density, forming a single weak hydrogen bond to the OE1 atom of A15 glutamine at a distance of 3.39 Å [1]. In contrast, the D3 lysine residue demonstrates stronger interactions with two hydrogen bonds: one to symmetry water 107 (2.83 Å) and another to the O1 formate ion (2.52 Å) [1]. The B29 glutamic acid residue exhibits limited interactions, forming hydrogen bonds primarily with water molecules 218 and 217, which accounts for its weak electron density in crystallographic studies [1].

Table 1: Amino Acid Substitution Impact on Molecular Properties

PropertyHuman InsulinInsulin GlulisineChange
B3 PositionAsparagineLysineNeutral to Positive
B29 PositionLysineGlutamic AcidPositive to Negative
Isoelectric Point5.55.1-0.4
Molecular Weight5808 Da5823 Da+15 Da
Net Charge Change--1Formal negative addition

X-ray Crystallographic Characterization of Monomeric Stabilization

High-resolution X-ray crystallographic analysis of insulin glulisine has provided unprecedented structural insights into its monomeric stabilization mechanisms [1] [9]. The crystal structure was determined to a resolution of 1.26 Å, with crystals belonging to the H3 space group and hexagonal (centred trigonal) cell dimensions of a = b = 82.44 Å and c = 33.65 Å, containing two molecules in the asymmetric unit [1] [9] [14].

A unique structural feature identified in insulin glulisine is the positioning of D21 glutamic acid, which points inward rather than toward the outside surface, a conformation not observed in other fast-acting insulin analogues [1] [14]. This inward orientation of D21 glutamic acid reduces intermolecular interactions with neighboring molecules, thereby enhancing the preference for dimer formation over higher-order oligomers [1]. The structural rearrangement involves the α-turn region comprising D19 cysteine, D20 glycine, D21 glutamic acid, and D22 arginine, which shifts away from the native insulin conformation and brings this region closer to the B-chain [1].

The crystallographic data reveals specific intermolecular interactions that contribute to monomeric stabilization [1]. The unique conformation allows the creation of hydrogen bonds between B26 tyrosine and D16 tyrosine OH groups to D21 OE2, while in human insulin, the D21 glutamic acid side chain points outward toward the solvent [1]. This structural modification enables D29 glutamic acid to form a hydrogen bond to the C1 glycine N atom, further stabilizing the dimeric form [1].

The electrostatic surface analysis demonstrates significant differences compared to native insulin due to the amino acid substitutions [1]. The B3 lysine mutation induces subtle steric and electrostatic repulsion between monomer molecules, with D3 lysine positioned approximately 5 Å from symmetry B22 arginine, contributing to electrostatic repulsion as both residues carry positive charges [1]. Protein-protein electrostatic interactions can occur between molecules positioned up to 10 Å distance from each other, making this interaction physiologically relevant [1].

Table 2: Crystallographic Parameters and Structural Features

ParameterValueReference
Resolution1.26 Å [1] [9]
Space GroupH3 (hexagonal) [1] [14]
Unit Cell Dimensionsa = b = 82.44 Å, c = 33.65 Å [1] [8]
Molecules per Asymmetric Unit2 [1] [9]
D21Glu OrientationInward-pointing [1] [14]
B3Lys-A15Gln H-bond Distance3.39 Å [1]
D3Lys-Water H-bond Distance2.83 Å [1]

Hexamer-Dimer Equilibrium Dynamics in Subcutaneous Tissue

The equilibrium dynamics between hexameric, dimeric, and monomeric forms of insulin glulisine in subcutaneous tissue represent a critical determinant of its rapid-acting properties [1] [7]. Analytical ultracentrifugation studies using both sedimentation velocity and equilibrium experiments have revealed a complex trinary system of dimers, hexamers, and dihexamers in dynamic equilibrium [1] [22].

Unlike conventional insulin formulations that contain zinc for hexamer stabilization, insulin glulisine formulation lacks zinc, which fundamentally shifts the equilibrium toward dimer and monomer formation [10] [13]. The absence of zinc is compensated by the addition of polysorbate 20, which acts as a surfactant occupying hydrophobic interfaces and providing protection of monomeric insulin glulisine from denaturation and fibrillation [10]. This unique formulation characteristic allows insulin glulisine to exist predominantly in monomeric and dimeric forms in the marketed formulation [10].

Sedimentation velocity experiments demonstrate that insulin glulisine undergoes rapid dissociation upon dilution, achieving a completely monomeric state within the experimental dead time of 10 seconds [7]. This contrasts significantly with other rapid-acting analogues such as insulin lispro and insulin aspart, which maintain their association states for longer periods [7]. The rapid dissociation kinetics contribute directly to the enhanced absorption characteristics observed in subcutaneous tissue [7].

The hexamer formation capability of insulin glulisine can be restored through the addition of zinc, which promotes hexamerization and results in pharmacokinetic profiles resembling regular human insulin [10]. In formulation conditions containing m-cresol but lacking zinc, insulin glulisine forms compact hexamers with a conformation different from the typical R6 state observed in zinc-containing formulations [7]. These hexamers rapidly dissociate into monomers in less than 10 seconds upon severe dilution [7].

The concentration-dependent association behavior demonstrates that at therapeutic concentrations (approximately 3.5 mg/mL), insulin glulisine assemblies approach hexameric size and remain essentially constant at higher peptide concentrations [7]. However, the stability of these assemblies is significantly lower than conventional zinc-stabilized insulin hexamers [7]. The equilibrium dynamics are further influenced by the subcutaneous tissue environment, where dilution effects and diffusion processes continuously shift the oligomeric balance toward smaller, more rapidly absorbed forms [11].

Table 3: Equilibrium Dynamics and Association States

ConditionPrimary StateDissociation TimeStabilizing Factor
Formulation (no Zn²⁺)Dimer/Monomer<10 secondsPolysorbate 20
With Zn²⁺ additionHexamer (R₆)ExtendedZinc coordination
Dilution conditionsMonomerImmediateConcentration effect
Subcutaneous tissueDynamic equilibriumVariableTissue dilution

XLogP3

-12.1

UNII

7XIY785AZD

Drug Indication

Treatment of adults, adolescents and children, six years or older with diabetes mellitus, where treatment with insulin is required.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A10AB06

Use Classification

Human drugs -> Apidra -> EMA Drug Category
Drugs used in diabetes -> Human pharmacotherapeutic group

Dates

Modify: 2023-07-26

Explore Compound Types